Nicotinimidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

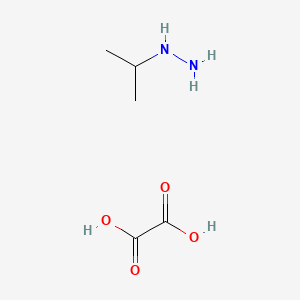

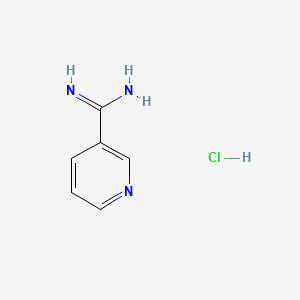

Nicotinimidamide hydrochloride, also known as Niacinamide HCl, is a derivative of niacin (vitamin B3) and is widely used in scientific research and lab experiments. It is an organic compound, consisting of a pyridine ring attached to an amide group. This compound is a white crystalline solid, which is soluble in water and ethanol.

Scientific Research Applications

Synthesis of Medicinally Important Compounds

Nicotinimidamides are synthesized using a copper-catalyzed multicomponent domino reaction involving oxime esters, terminal ynones, sulfonyl azides, aryl aldehydes, and acetic ammonium. This method is significant for its high selectivity, mild reaction conditions, and wide substrate scope, making it a valuable tool in the synthesis of medicinally important compounds (Zhao et al., 2021).

Role in Lipid Metabolism

Nicotinic acid, a derivative of nicotinimidamide, plays a crucial role in lipid metabolism. It is known for its ability to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This process involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a Gi-protein-mediated inhibition of adenylyl cyclase. Understanding the mechanisms of nicotinic acid can aid in the development of lipid-lowering drugs (Tunaru et al., 2003).

Involvement in Atherosclerosis

Research indicates that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects. This is mediated through the activation of the GPR109A receptor on immune cells, leading to the expression of the cholesterol transporter ABCG1 and promotion of cholesterol efflux. This finding highlights the potential of nicotinic acid in treating atherosclerosis and other diseases (Lukasova et al., 2011).

Development of Herbicides

Nicotinimidamide derivatives have shown promise in the development of herbicides. Specific N-(arylmethoxy)-2-chloronicotinamides exhibit excellent herbicidal activity against certain plants, indicating the potential of nicotinimidamide derivatives in agricultural applications (Yu et al., 2021).

Cognitive Enhancements and Neurological Applications

Studies on nicotinic acetylcholine receptor (nAChR) ligands, including nicotinimidamide derivatives, suggest their potential in enhancing cognitive performance. This research is crucial for understanding the role of nAChR subtypes in cognitive processes and for developing therapeutic agents for neurodegenerative and cognitive disorders (Bontempi et al., 2003).

Insecticide Development

Nicotinoids and neonicotinoids, characterized by the presence of the 3-pyridylmethylamine moiety, interact with insect nicotinic acetylcholine receptors (nAChRs). Understanding the selectivity and structural factors contributing to the actions of these compounds is essential for developing effective and safe insecticides (Yamamoto et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

Nicotinimidamide hydrochloride, also known as 3-Amidinopyridine hydrochloride, primarily targets the sirtuin enzymatic pathways . Sirtuins are a family of proteins that play key roles in regulating cellular health. They are involved in a wide range of cellular processes, including aging, inflammation, metabolism, and stress resistance .

Mode of Action

This compound acts as an inhibitor of sirtuin activity . By inhibiting these enzymes, it can modulate various cellular processes, potentially leading to changes in cell function and health . .

Biochemical Pathways

This compound is involved in the biosynthesis of the redox cofactor, nicotinamide adenine dinucleotide (NAD) . All components of vitamin B3, including nicotinimidamide, are precursors to NAD and its reduced form NADH . These molecules play crucial roles in numerous biochemical reactions, particularly those involved in energy metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . This suggests that the compound can be readily absorbed into the bloodstream and distributed to various tissues, including the brain . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has the potential to cross biological membranes .

Result of Action

Its role in inhibiting sirtuin activity and participating in nad biosynthesis suggests it may influence cellular metabolism, aging processes, and stress responses .

Biochemical Analysis

Biochemical Properties

Nicotinimidamide hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with poly (ADP-ribose) polymerases, which are involved in DNA repair and genome integrity . Additionally, this compound affects the activity of sirtuins, a family of proteins that regulate cellular processes such as aging, transcription, and apoptosis . The compound’s interaction with these biomolecules highlights its importance in maintaining cellular homeostasis and regulating various biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit poly (ADP-ribose) polymerases, leading to changes in DNA repair mechanisms and affecting cellular transcriptome and proteome . Additionally, the compound’s impact on sirtuins can modulate cellular metabolism and energy production, further influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules and its effects on enzyme activity and gene expression. This compound binds to poly (ADP-ribose) polymerases, inhibiting their activity and thereby affecting DNA repair processes . It also interacts with sirtuins, leading to changes in their enzymatic activity and influencing cellular processes such as aging and apoptosis . These interactions highlight the compound’s role in regulating key molecular pathways and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH, which can affect its efficacy and long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . These temporal effects are important considerations for researchers working with this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular metabolism and gene expression . At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity and ensure the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide (NAD) biosynthesis . The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase, which plays a key role in the NAD biosynthesis pathway . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via carrier-mediated pathways, allowing it to reach its target sites within cells . Additionally, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are important for the compound’s interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Nicotinimidamide hydrochloride involves the reaction of nicotinamide with hydrochloric acid in the presence of a dehydrating agent.", "Starting Materials": [ "Nicotinamide", "Hydrochloric acid", "Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)" ], "Reaction": [ "Nicotinamide is dissolved in a suitable solvent, such as ethanol or methanol.", "The dehydrating agent is added to the solution and the mixture is stirred at a suitable temperature, such as room temperature or reflux.", "Hydrochloric acid is slowly added to the mixture while stirring.", "The reaction mixture is stirred for a suitable amount of time, such as several hours.", "The resulting solid is filtered and washed with a suitable solvent, such as ethanol or water.", "The solid is dried under vacuum to yield Nicotinimidamide hydrochloride as a white crystalline powder." ] } | |

CAS RN |

7356-60-7 |

Molecular Formula |

C6H8ClN3 |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

[amino(pyridin-3-yl)methylidene]azanium;chloride |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H |

InChI Key |

MKJPBOVLAZADQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=N)N.Cl |

Canonical SMILES |

C1=CC(=CN=C1)C(=[NH2+])N.[Cl-] |

Other CAS RN |

7356-60-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)

![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)